molecular formula C11H14N2S B8570859 1-(4-Aminophenyl)piperidine-2-thione

1-(4-Aminophenyl)piperidine-2-thione

Cat. No. B8570859
M. Wt: 206.31 g/mol
InChI Key: LGOFAAUEIRXHAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Aminophenyl)piperidine-2-thione is a useful research compound. Its molecular formula is C11H14N2S and its molecular weight is 206.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Aminophenyl)piperidine-2-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Aminophenyl)piperidine-2-thione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(4-Aminophenyl)piperidine-2-thione

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

1-(4-aminophenyl)piperidine-2-thione

InChI

InChI=1S/C11H14N2S/c12-9-4-6-10(7-5-9)13-8-2-1-3-11(13)14/h4-7H,1-3,8,12H2

InChI Key

LGOFAAUEIRXHAV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(=S)C1)C2=CC=C(C=C2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.1 15 g (78.8 mmol) of 1-(4-aminophenyl)piperidin-2-one are heated to the boil together with 16.0 g (39.5 mmol) of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide (Lawesson's reagent) in 100 ml of anhydrous toluene. After 45 minutes, the solvent is evaporated, and the residue is taken up in dichloromethane and 2 N HCl. The aqueous phase is extracted three times with dichloromethane and adjusted to a pH of 12 using conc. NaOH. Extraction with dichloromethane, drying over sodium sulfate and evaporation of the solvent give 1-(4-aminophenyl)piperidine-2-thione as a colourless solid, ESI 207.
[Compound]
Name
2.1
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

15 g (78.8 mmol) of 1-(4-aminophenyl)piperidin-2-one are heated to the boil together with 16.0 g (39.5 mmol) of 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide (Lawesson's reagent) in 100 ml of anhydrous toluene. After 45 minutes, the solvent is evaporated, and the residue is taken up in dichloromethane and 2 N HCl. The aqueous phase is extracted three times with dichloromethane and adjusted to a pH of 12 using conc. NaOH. Extraction with dichloromethane, drying over sodium sulfate and evaporation of the solvent give 1-(4-aminophenyl)piperidine-2-thione as a colourless solid, ESI 207.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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